![molecular formula C7H13ClF3N B2602349 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2503208-13-5](/img/structure/B2602349.png)

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

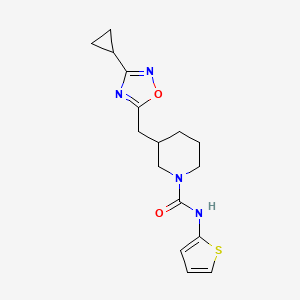

“[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2503208-13-5 . It has a molecular weight of 203.63 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H . This indicates that the compound contains a cyclobutyl ring with a trifluoromethyl group and a methyl group attached to it.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Environmental and Toxicological Research

Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment

- Triclosan, a broad-spectrum antibacterial agent, is partially eliminated in sewage treatment plants and commonly found in environmental compartments. It can transform into more toxic compounds like chlorinated phenols after chlorination. Toxicity toward aquatic organisms and potential endocrine disruptor effects have been observed (Bedoux et al., 2012).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

- Parabens, used as preservatives, are considered emerging contaminants. Despite treatments eliminating them well from wastewater, they are found ubiquitously in surface water and sediments. Their interaction with free chlorine leads to the formation of chlorinated by-products (Haman et al., 2015).

Pharmacological and Biochemical Research

Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA)

- MDMA's neurochemical effects and potential neurotoxicity have been studied, with observations on its acute and long-term effects. Such research could indirectly relate to the study of novel chemical compounds in neuroscience (McKenna & Peroutka, 1990).

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes

- The selectivity of chemical inhibitors for various Cytochrome P450 isoforms plays a crucial role in understanding drug metabolism and potential drug–drug interactions. This research is important for evaluating the metabolic pathways of new chemical entities (Khojasteh et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of this compound are not specified in the search results. Given its trifluoromethyl group, it could potentially be used in the development of pharmaceuticals, as trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Properties

IUPAC Name |

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKFZZDHNPMSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-4-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2602271.png)

![4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2602278.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)